Cyclopropylidenemethanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

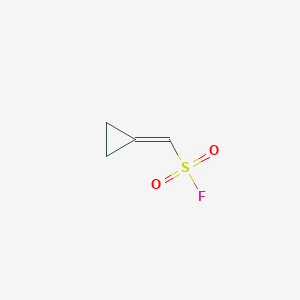

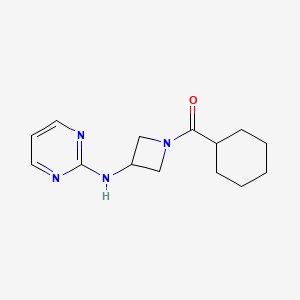

Cyclopropylidenemethanesulfonyl fluoride is a chemical compound with the CAS Number: 1909317-04-9 . It has a molecular weight of 136.15 and its IUPAC name is cyclopropylidenemethanesulfonyl fluoride .

Molecular Structure Analysis

The Inchi Code for Cyclopropylidenemethanesulfonyl fluoride is 1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Phase Transfer Catalysis and Benzylic Fluorination

One application involves the use of cyclopropenium ion as a phase transfer catalyst for benzylic fluorination, leading to high yields. The mechanism involves in situ derived cyclopropenium fluoride complexes, with their existence supported by spectroscopic evidence and density functional theory calculations (Dempsey et al., 2018).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

Another study highlights a novel, environmentally benign electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method displays a broad substrate scope and eliminates the need for additional oxidants or catalysts (Laudadio et al., 2019).

Development of Anhydrous Tetraalkylammonium Fluoride Salts

Research has also focused on the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution (SNAr) reactions. Various combinations of nucleophiles and fluorine-containing electrophiles have been shown to be effective for this transformation (Cismesia et al., 2017).

Visible-Light-Mediated Synthesis of Aliphatic Sulfonyl Fluorides

A study presents a visible-light-mediated decarboxylative fluorosulfonylethylation method for synthesizing aliphatic sulfonyl fluorides from carboxylic acids. This metal-free approach allows for rapid, diverse modifications of amino acids, peptides, and drugs, expanding the toolkit for sulfonyl fluoride compound libraries (Xu et al., 2019).

Nucleophilic Fluorination with Aqueous Bifluoride

Furthermore, the nucleophilic fluorination of sulfonyl chlorides, acyl chlorides, and alkyl sulfonates with potassium bifluoride has been explored, showcasing a high selectivity and efficiency under specific catalytic conditions (Talko & Barbasiewicz, 2018).

Radical Approaches to Fluorosulfonylation

Radical fluorosulfonylation methods have been developed for creating alkenylsulfonyl fluorides from alkenes and alkynes, highlighting a new avenue for synthesizing compounds with potential applications in drug discovery and chemical biology (Nie et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

cyclopropylidenemethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDPHLCMMAHZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylidenemethanesulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2809174.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2809175.png)

![3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride](/img/structure/B2809178.png)

![Ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809179.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-[(dimethylamino)methylene]-4-nitrobenzenecarboxamide](/img/structure/B2809182.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2809185.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2809186.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2809187.png)